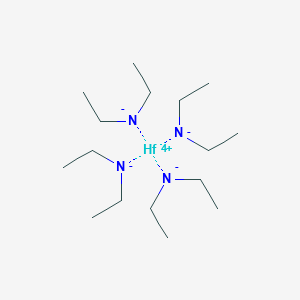

Tetrakis(diethylamido)hafnium(IV)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

19824-55-6 |

|---|---|

Molecular Formula |

C16H40HfN4 |

Molecular Weight |

467.0 g/mol |

IUPAC Name |

diethylazanide;hafnium(4+) |

InChI |

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

InChI Key |

VBCSQFQVDXIOJL-UHFFFAOYSA-N |

SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis Diethylamido Hafnium Iv and Analogous Hafnium Amides

Classical Synthesis Routes for Tetrakis(diethylamido)hafnium(IV)

The most established and widely utilized method for synthesizing Tetrakis(diethylamido)hafnium(IV) is through a salt metathesis reaction, a cornerstone of inorganic and organometallic chemistry.

Halide-Amine Exchange Reactions

This approach involves the reaction of a hafnium halide with an alkali metal amide. The thermodynamic driving force for this reaction is the formation of a stable alkali metal halide salt, which typically precipitates from the reaction mixture.

The synthesis of Tetrakis(diethylamido)hafnium(IV) is commonly achieved by reacting Hafnium(IV) chloride (HfCl₄) with four equivalents of lithium diethylamide (LiNEt₂). rsc.orgchemrxiv.org The reaction is typically performed in a non-polar solvent, such as toluene, under an inert atmosphere to prevent hydrolysis of the reactants and products. rsc.orgchemrxiv.org The formation and subsequent precipitation of lithium chloride (LiCl) from the reaction mixture drives the reaction to completion. rsc.orgchemrxiv.org This exothermic reaction is generally stirred overnight at room temperature to ensure a complete exchange of the chloride ligands for diethylamido ligands. rsc.orgchemrxiv.org

The general reaction scheme is as follows: HfCl₄ + 4 LiN(C₂H₅)₂ → Hf[N(C₂H₅)₂]₄ + 4 LiCl(s)

Following the reaction, the precipitated lithium chloride is removed from the solution by filtration. rsc.org The solvent is then removed under vacuum, and the crude Tetrakis(diethylamido)hafnium(IV) is purified by vacuum distillation. This process effectively separates the volatile liquid product from any non-volatile impurities. The pure compound is obtained as a colorless, transparent liquid. rsc.orgchemrxiv.org For instance, the product can be distilled at 145 °C at a pressure of 50 mTorr. rsc.orgchemrxiv.org The final product is typically stored in a glovebox freezer at low temperatures, such as -29 °C, to maintain its purity. rsc.org

Analogous Syntheses of Tetrakis(dialkylamido)hafnium(IV) Complexes

The halide-amine exchange methodology is not limited to the diethylamido ligand and can be extended to synthesize a range of tetrakis(dialkylamido)hafnium(IV) complexes. A prominent example is the synthesis of tetrakis(dimethylamino)hafnium(IV), Hf(NMe₂)₄. This synthesis follows a similar principle, reacting hafnium tetrachloride with a lithium dialkylamide. google.com In one patented method, lithium dimethylamide is first generated in situ by reacting dimethylamine (B145610) with n-butyllithium in n-hexane at low temperatures (-40 °C to -80 °C). google.com Hafnium tetrachloride is then added to this solution, and the reaction proceeds for 24-30 hours. google.com The resulting tetrakis(dimethylamino)hafnium is also a liquid that can be purified by vacuum distillation, collected at a fraction of 80-85 °C under 2-5 mmHg pressure. google.com

| Compound | Hafnium Precursor | Amide Reagent | Solvent | Purification Method | Distillation Conditions | Yield |

| Tetrakis(diethylamido)hafnium(IV) | HfCl₄ | Lithium Diethylamide | Toluene | Vacuum Distillation | 145 °C / 50 mTorr | 76% rsc.orgchemrxiv.org |

| Tetrakis(dimethylamino)hafnium(IV) | HfCl₄ | Lithium Dimethylamide (from Dimethylamine and n-Butyllithium) | n-Hexane | Vacuum Distillation | 80-85 °C / 2-5 mmHg | Not specified google.com |

Advanced Synthetic Strategies and Ligand Modifications

Beyond the classical salt metathesis, more sophisticated synthetic routes are employed to generate hafnium complexes with tailored ligand environments, such as mixed-ligand systems.

Amine-Elimination Pathways for Mixed-Ligand Hafnium Compounds

Amine elimination is a powerful synthetic strategy for forming metal-ligand bonds under neutral conditions. This method involves the reaction of a metal amide precursor, such as tetrakis(dimethylamino)hafnium(IV), with a protic ligand (H-L). The reaction proceeds with the elimination of a volatile amine (e.g., dimethylamine, HNMe₂), which serves as the thermodynamic driving force.

This approach is particularly useful for synthesizing mixed-ligand hafnium compounds. For example, the reaction of tetrakis(dimethylamino)hafnium(IV) with a triamidoamine ligand like H₃(Xy-N₃N) in toluene at room temperature yields the mixed-ligand complex [Hf(NMe₂)(Xy-N₃N)] and dimethylamine. nih.gov This reaction demonstrates the substitution of three of the four dimethylamido groups with the triamidoamine ligand, providing a pathway to hafnium complexes with specific coordination geometries and electronic properties. nih.gov

Protolytic Reactions for Functionalized Hafnium Complexes

Protonolysis, or protolytic reaction, is a cornerstone synthetic strategy for the functionalization of hafnium complexes, particularly from homoleptic amide precursors like Tetrakis(diethylamido)hafnium(IV). This method relies on the reaction of the hafnium amide with a protic reagent (H-X). The basic nitrogen atom of the diethylamido ligand abstracts a proton from the reagent, leading to the elimination of volatile diethylamine (B46881) (HNEt₂). This process is thermodynamically driven by the formation of a stable, neutral amine byproduct and the concurrent formation of a strong bond between the hafnium center and the conjugate base of the protic reagent (X). The general reaction can be represented as:

Hf(NR₂)₄ + n H-X → Hf(NR₂)₄₋ₙ(X)ₙ + n HNR₂

This versatile and clean reaction pathway allows for the stepwise or complete substitution of the amido ligands, providing access to a wide array of functionalized hafnium complexes with tailored electronic and steric properties. The number of substituted ligands (n) can often be controlled by adjusting the stoichiometry of the reactants.

A prominent application of this methodology is in the synthesis of hafnium alkoxides. For instance, Tetrakis(diethylamido)hafnium(IV) serves as an effective precursor for the synthesis of hafnium tert-butoxide. The reaction with four equivalents of tert-butanol leads to the complete replacement of the diethylamido groups to yield Hafnium(IV) tert-butoxide. chemrxiv.orgrsc.org This alcoholysis reaction is a clean and efficient route to high-purity hafnium alkoxides, which are themselves valuable precursors for materials science applications. chemrxiv.orgrsc.org

The protonolysis route extends to the synthesis of complexes with various nitrogen-containing ligands. When Tetrakis(dimethylamido)zirconium, an analogue to the hafnium compound, is reacted with two equivalents of a pyridine dipyrrolide ligand precursor (H₂MePDPPh) at elevated temperatures, the fully substituted Zr(MePDPPh)₂ complex is formed, with dimethylamine as the byproduct. acs.org This demonstrates the utility of protonolysis in installing complex, multidentate ligands onto the metal center. The initial reaction at room temperature yields the partially substituted intermediate, (MePDPPh)Zr(NMe₂)₂, highlighting the potential for stepwise functionalization. acs.org

The scope of protic reagents is broad, enabling the synthesis of a diverse family of hafnium compounds. The reaction of hafnium amides with various alcohols, amines, and other molecules containing acidic protons provides a reliable method for introducing new functionalities to the hafnium center.

The following table summarizes representative protolytic reactions involving hafnium amides and analogous zirconium systems.

| Hafnium/Zirconium Amide Precursor | Protic Reagent | Resulting Functionalized Complex | Byproduct | Reference |

|---|---|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) | tert-Butanol | Hafnium(IV) tert-butoxide | Diethylamine | chemrxiv.orgrsc.org |

| Tetrakis(dimethylamido)zirconium(IV) | H₂MePDPPh (Pyridine dipyrrolide ligand) | (MePDPPh)Zr(NMe₂)₂ | Dimethylamine | acs.org |

| (MePDPPh)Zr(NMe₂)₂ | H₂MePDPPh (Pyridine dipyrrolide ligand) | Zr(MePDPPh)₂ | Dimethylamine | acs.org |

Advanced Deposition Applications and Film Growth Studies

Atomic Layer Deposition (ALD) of Hafnium-Containing Thin Films

Atomic Layer Deposition is a sophisticated technique that allows for the growth of ultrathin films with exceptional conformity and precise thickness control at the atomic scale. Tetrakis(diethylamido)hafnium(IV) is widely employed as the hafnium source in ALD processes to fabricate materials with a high dielectric constant (high-k), which are essential for manufacturing next-generation transistors and memory devices.

Hafnium oxide (HfO₂) is a leading high-k dielectric material, replacing traditional silicon dioxide in gate insulator applications to reduce leakage currents and enable further device scaling. The use of Tetrakis(diethylamido)hafnium(IV) in its deposition is well-established.

Thermal ALD processes involving Tetrakis(diethylamido)hafnium(IV) typically utilize co-reactants or oxidants like water (H₂O) or ozone (O₃) to form HfO₂ films. sigmaaldrich.com The deposition process consists of sequential, self-limiting surface reactions.

When using water as the oxidant, thin films of hafnium oxide have been successfully deposited on silicon substrates at temperatures ranging from 250–350°C. aip.org Studies have demonstrated a linear growth rate of approximately 1.4 Å per cycle, indicating a consistent and controllable deposition process without a significant initial incubation period. aip.org This process yields stoichiometric HfO₂ films with negligible carbon contamination. aip.org The ALD growth window for related hafnium precursors like Tetrakis(ethylmethylamino)hafnium (TEMAH) with water has been identified between 200°C and 300°C. researchgate.net

Ozone is another effective oxidant that can be used with hafnium alkylamide precursors. harvard.edu While specific studies on Tetrakis(diethylamido)hafnium(IV) with ozone are less common, research on the similar precursor TEMAH shows that an ozone-based process can achieve 100% step coverage on high-aspect-ratio structures. harvard.edu The carbon and hydrogen impurity levels in films grown with ozone decrease as the deposition temperature increases. harvard.edu

Table 1: Thermal ALD of Hafnium Oxide Using Hafnium Amide Precursors This table presents typical parameters and findings from thermal ALD processes for HfO₂ using various hafnium amide precursors and oxidants.

| Hafnium Precursor | Oxidant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Key Findings | Reference |

|---|---|---|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) (TDEAH) | Water (H₂O) | 250 - 350 | ~1.4 | Linear growth with no incubation period; negligible carbon contamination. | aip.org |

| Tetrakis(ethylmethylamino)hafnium (TEMAH) | Water (H₂O) | ~100 | Not specified | Minimized interfacial SiO₂ formation on specially prepared silicon surfaces. | uwo.ca |

| Tetrakis(ethylmethylamino)hafnium (TEMAH) | Ozone (O₃) | 160 - 420 | ~0.8 | Excellent conformality (~100% step coverage); impurity levels decrease with higher temperature. | researchgate.netharvard.edu |

| Tetrakis(dimethylamino)hafnium(IV) (TDMAH) | Water (H₂O) | 205 - 400 | Not specified | Nearly amorphous, dense films grown around 250°C; impurity content increases at lower and higher temperatures. | helsinki.fi |

Plasma-Enhanced Atomic Layer Deposition (PEALD) is an alternative to thermal ALD that uses a plasma-activated oxidant, such as oxygen (O₂) plasma. This technique can offer benefits like higher film quality at lower deposition temperatures. researchgate.net For hafnium oxide films, PEALD can produce dielectrics with high purity, high density, and a high refractive index. researchgate.net

Studies using related precursors like Tetrakis(ethylmethylamino)hafnium (TEMAH) and an O₂ plasma co-reactant have been conducted to grow HfO₂ films. warwick.ac.uk PEALD processes are particularly valuable for fabricating nanolaminate structures, where alternating layers of different oxides are deposited to create composite films like hafnium silicate (B1173343). aip.org The use of plasma allows for sharp interfaces and precise control over the properties of each layer in the stack. aip.orgnih.gov

Hafnium silicate (HfSiO) is another critical high-k material that combines the high dielectric constant of HfO₂ with the excellent thermal stability of silicon dioxide (SiO₂). nih.gov It is often preferred for its amorphous nature, which helps to reduce leakage currents that can arise from grain boundaries in crystalline films. researchgate.net

Hafnium silicate films are typically grown by co-depositing from a hafnium precursor and a silicon precursor. Tetrakis(diethylamido)hafnium(IV) has been successfully used in combination with silicon precursors like Tris(2-methyl-2-butoxy)silanol (TMBS) for ALD of HfSiO films. uwo.caresearchgate.net In this process, the TMBS molecule serves as both the silicon precursor and the oxygen source, reacting directly with the TDEAH precursor. uwo.ca

Another common strategy involves the deposition of (HfO₂)/(SiO₂) nanolaminates, where ultrathin layers of HfO₂ and SiO₂ are deposited in alternating cycles. aip.org This is often accomplished using PE-ALD, with a hafnium precursor for the HfO₂ layers and a silicon precursor like Tris(dimethylamino)silane (TDMAS) for the SiO₂ layers, followed by a post-deposition anneal to form a uniform silicate film. aip.orgnih.gov

A key advantage of ALD for HfSiO deposition is the precise control over the film's stoichiometry. The hafnium-to-silicon ratio [Hf/(Hf+Si)] can be accurately tailored by manipulating the ratio of deposition cycles for the hafnium and silicon precursors. researchgate.netresearchgate.net For instance, in a nanolaminate approach, changing the HfO₂:SiO₂ cycle ratio directly controls the final composition of the silicate film. aip.orgnih.gov This control is crucial because the film's properties, such as its dielectric constant and crystallization temperature, are highly dependent on the Hf:Si ratio. researchgate.net

Studies using Tetrakis(diethylamido)hafnium(IV) and TMBS have revealed interesting depth profiles. uwo.caresearchgate.net Analysis showed that the resulting films were often comprised of two layers, with the surface layer containing a higher concentration of hafnium than the layer near the substrate. uwo.caresearchgate.net Despite this non-uniform depth profile, the films were found to be stoichiometric HfxSi1−xO2 throughout. uwo.ca The ability to control composition allows for the optimization of the dielectric material for specific applications, balancing the need for a high dielectric constant with thermal stability. researchgate.net

Table 2: ALD of Hafnium Silicate Films This table summarizes different strategies and findings for depositing HfSiO films using ALD, highlighting methods to control composition.

| Hafnium Precursor | Silicon Precursor | Deposition Strategy | Deposition Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) (TDEAH) | Tris(2-methyl-2-butoxy)silanol (TMBS) | Co-deposition | 250 - 350 | Films comprised two layers with a higher Hf concentration at the surface. | uwo.caresearchgate.net |

| Tetrakis(ethylmethylamino)hafnium (TEMAH) | Tris(dimethylamino)silane (TDMAS) | PE-ALD Nanolaminate | Not specified | Optical properties and bandgap can be tuned by controlling the HfO₂:SiO₂ cycle ratio. | nih.gov |

| Tetrakis(dimethylamino)hafnium(IV) (TDMAH) | Tris(dimethylamino)silane (TDMAS) | PE-ALD Nanolaminate | 300 | Hf:Si ratio controlled by varying ALD cycle numbers for each oxide. | aip.org |

| Hafnium tetrachloride (HfCl₄) | NH₂(CH₂)₃Si(OC₂H₅)₃ | ALD | Not specified | Hf/(Hf+Si) ratio controlled by precursor pulse ratios (e.g., 5:1 vs. 1:1). | researchgate.net |

Conformal Deposition on Complex Topographies and Nanostructures

The ability to deposit uniform films over three-dimensional structures is paramount for the performance of modern integrated circuits. TDEAH is instrumental in achieving conformal deposition, where the film thickness is consistent across complex topographies like high-aspect-ratio trenches and other nanostructures.

Research has demonstrated that deposition techniques using TDEAH can produce excellent step coverage on substrates with trenches. researchgate.net For instance, in low-pressure chemical vapor deposition (LPCVD), increasing the deposition temperature has been shown to improve the quality of step coverage. researchgate.net At a temperature of 450°C with oxygen as the co-reactant, TDEAH yields polycrystalline HfO₂ films that exhibit both low impurity levels and superior step-coverage quality. researchgate.net

Atomic Layer Deposition (ALD) and Plasma-Enhanced ALD (PEALD) are particularly effective for achieving high conformality. nih.gov While challenges can arise in extremely high-aspect-ratio structures (e.g., 40:1), where precursor depletion at the bottom of the trench can occur, process optimization can mitigate these effects. researchgate.net Studies on PEALD have shown that by optimizing parameters such as precursor dose, plasma exposure time, and gas flow rates, a step coverage of approximately 69% can be achieved in trenches with a 1:13 aspect ratio. semanticscholar.org Remote plasma ALD (RP-ALD) has also proven effective in uniformly depositing HfO₂ films in trench structures, offering an advantage over direct plasma methods by minimizing plasma-induced damage. nih.gov

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD)

CVD and its variant, MOCVD, are widely used techniques for depositing thin films from chemical precursors. TDEAH is a preferred precursor for these methods due to its favorable properties, including thermal stability and volatility. researchgate.nete-asct.org

Low-Pressure CVD of Hafnium Oxide Films using Tetrakis(diethylamido)hafnium(IV)

Low-pressure CVD (LPCVD) using TDEAH and an oxygen source is a well-established method for growing HfO₂ films. researchgate.net The process typically involves introducing the TDEAH vapor into a reactor chamber with the substrate heated to a specific temperature. Research indicates that HfO₂ films can be successfully deposited in a temperature range of 250–450°C at pressures of approximately 1 to 2 mTorr. researchgate.netrutgers.edu

The deposition rate and film properties are highly dependent on the substrate temperature. As the temperature increases, the precursor decomposition becomes more efficient, leading to films with better characteristics. researchgate.net For example, a study using the TDEAH/O₂ gas system found that increasing the substrate temperature resulted in a decrease in residual nitrogen and carbon impurities in the deposited film. researchgate.net

Influence of Carrier Gases and Reactor Conditions on Film Properties

The conditions within the CVD/MOCVD reactor, including the type of carrier gas and operating pressure, significantly impact the resulting film's properties. Carrier gases, typically inert gases like argon (Ar) or nitrogen (N₂), are used to transport the precursor vapor into the reactor. researchgate.netresearchgate.net The flow rate of the carrier gas affects the precursor concentration near the substrate surface and the removal of reaction byproducts, thereby influencing the film's growth rate and uniformity. mdpi.commdpi.com

Numerical simulations and experimental studies have shown that the choice of carrier gas and reactor pressure can alter the flow dynamics within the reactor, which in turn affects the heat and mass transfer processes critical for film growth. researchgate.net For instance, using a mixture of N₂ and H₂ as the carrier gas in GaN MOCVD has been shown to improve flow field characteristics and crystal growth. researchgate.net In the context of TDEAH, argon is commonly used to deliver the precursor. researchgate.net Reactor pressure is another critical parameter; variations in pressure can affect the boundary layer thickness and the diffusion of reactants and byproducts, ultimately influencing film morphology and quality. researchgate.netmdpi.com

Optimization for Stoichiometric Film Formation and Impurity Reduction

A primary goal in the deposition of HfO₂ films is to achieve a stoichiometric composition (an O/Hf ratio of 2.0) while minimizing impurities like carbon and nitrogen, which originate from the organic ligands of the TDEAH precursor. researchgate.netmdpi.com These impurities can degrade the film's electrical properties.

Several strategies are employed to optimize the process for stoichiometric and pure films:

Deposition Temperature: Increasing the substrate temperature generally promotes more complete decomposition of the precursor ligands, reducing carbon and nitrogen contamination. researchgate.nete-asct.org At 450°C in an LPCVD process with O₂, a stoichiometric HfO₂ film with low impurity concentration can be achieved. researchgate.net

Oxidizing Agent: The choice of the oxygen source (oxidizer) is crucial. Common oxidizers include molecular oxygen (O₂), water (H₂O), and ozone (O₃). researchgate.netaip.orgdocumentsdelivered.com Ozone, being a stronger oxidizing agent than O₂, can facilitate more complete combustion of the precursor's organic components, even at lower temperatures, leading to lower impurity levels. harvard.edu

Post-Deposition Annealing: Annealing the deposited films in a controlled atmosphere (e.g., argon) at high temperatures (600-800°C) can help to densify the film, crystallize it into the desired phase, and further reduce impurities. documentsdelivered.com However, annealing can sometimes lead to the formation of an undesirable silicon oxide layer at the interface with a silicon substrate. documentsdelivered.com

Doping: Incorporating other elements, such as aluminum (Al), into the HfO₂ film can reduce oxygen vacancies and carbon impurities, thereby improving the film's electrical properties. researchgate.netsnu.ac.kr

The table below summarizes the effect of deposition temperature on impurity concentration in HfO₂ films grown via LPCVD using TDEAH and O₂.

| Deposition Temperature (°C) | Carbon Concentration (at.%) | Nitrogen Concentration (at.%) |

| 350 | > 5 | ~ 4 |

| 400 | ~ 2 | ~ 1 |

| 450 | < 1 | < 1 |

This data is synthesized from graphical representations in the cited literature and represents approximate values. researchgate.net

Another study using ALD with a similar amide precursor, Tetrakis(ethylmethylamino)hafnium (TEMAH), and ozone showed a significant reduction in both carbon and hydrogen impurities as the deposition temperature was increased from 200°C to 320°C. harvard.edu

| Deposition Temperature (°C) | Carbon Impurity (at.%) | Hydrogen Impurity (at.%) |

| 200 | ~10 | ~10 |

| 250 | ~1 | ~1 |

| 320 | <0.1 | <1 |

This data is synthesized from graphical representations in the cited literature and represents approximate values for O₃-based films. harvard.edu

By carefully controlling these process parameters, high-quality, stoichiometric HfO₂ films with minimal contamination can be reliably produced using Tetrakis(diethylamido)hafnium(IV).

Characterization Methodologies for Precursor Chemistry and Deposited Films

Spectroscopic Techniques for Precursor Structure and Reaction Monitoring

Spectroscopic methods are indispensable for probing the chemical nature of the precursor and its reactive by-products. These techniques provide detailed information on molecular structure, bonding, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of Tetrakis(diethylamido)hafnium(IV) (TDEAH). By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the arrangement of atoms within the molecule can be definitively determined.

In a typical ¹H NMR spectrum of TDEAH recorded in deuterated benzene (B151609) (C₆D₆), the protons of the ethyl groups exhibit distinct signals. A quartet is observed for the methylene (B1212753) (-CH₂) protons, and a triplet is seen for the methyl (-CH₃) protons, confirming the presence of the diethylamido ligands. nih.govchemrxiv.org The integration of these peaks further verifies the ratio of methylene to methyl protons. Similarly, the ¹³C NMR spectrum shows characteristic peaks for the methylene and methyl carbons of the diethylamido groups. nih.govchemrxiv.org

| Nucleus | Chemical Shift (δ) in C₆D₆ | Multiplicity | Assignment |

| ¹H | ~3.37 ppm | Quartet | -CH₂- (Methylene) |

| ¹H | ~1.16 ppm | Triplet | -CH₃ (Methyl) |

| ¹³C | ~43.6 ppm | - | -CH₂- (Methylene) |

| ¹³C | ~16.3 ppm | - | -CH₃ (Methyl) |

| Table 1: Representative ¹H and ¹³C NMR data for Tetrakis(diethylamido)hafnium(IV). nih.govchemrxiv.org |

Infrared Reflection Absorption Spectroscopy (IRAS) for Surface Species Identification

Infrared Reflection Absorption Spectroscopy (IRAS) is a surface-sensitive technique used to identify chemical species adsorbed on a substrate during deposition processes. While specific IRAS studies on TDEAH are less common in the provided literature, studies on similar hafnium precursors like tetrakis(ethylmethylamido)hafnium (TEMAH) demonstrate the utility of this technique. For instance, IRAS can be used to observe the thermal decomposition of alkylamido ligands at elevated temperatures. nist.gov In depositions of hafnium oxide from TEMAH and water, IRAS has been used to probe the surface species present under typical deposition conditions, revealing insights into ligand stability and surface saturation. nist.gov

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for In Situ Surface Chemistry

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable in-situ technique for monitoring the surface chemistry during film growth. It allows for real-time observation of the adsorption and reaction of the precursor on the substrate surface. Studies on the related precursor, tetrakis(dimethylamido)hafnium (TDMAH), have utilized ATR-FTIR to investigate its adsorption and reaction on silicon surfaces. acs.orgresearchgate.net These studies have identified the formation of various surface species and reaction intermediates. acs.orgresearchgate.net For instance, the formation of Hf-H bonds and three-membered ring species on the silicon surface has been observed. acs.org The technique is also capable of detecting changes in surface bonding, such as the formation of N-Si and CH₂-Si bonds, providing a detailed picture of the reaction mechanism at the atomic level. acs.orgacs.org

Quadrupole Mass Spectrometry (Q-MS) for Volatile Reaction By-products

Quadrupole Mass Spectrometry (Q-MS) is employed to analyze the volatile by-products generated during the deposition process. This information is crucial for understanding the reaction pathways and the completeness of the surface reactions. In studies involving TDMAH, a related hafnium precursor, Q-MS has been used to detect decomposition products such as dimethylamine (B145610) (DMA) and N-methyl methyleneimine (MMI). acs.orgresearchgate.net The identification of these by-products helps in postulating and verifying the chemical reactions occurring during film growth. acs.orgresearchgate.net This technique is often used in conjunction with other in-situ methods like ATR-FTIR to provide a comprehensive understanding of the deposition chemistry. acs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netdiva-portal.org In the context of films deposited from TDEAH, XPS is used to confirm the stoichiometry and identify the chemical bonding states of hafnium, nitrogen, oxygen, and other constituent elements. For example, in hafnium silicate (B1173343) films grown using TDEAH, XPS Hf 4f spectra are used to confirm that the films are stoichiometric HfxSi1-xO2. researchgate.net XPS depth profiling can also be performed to analyze the elemental distribution throughout the film thickness, revealing information about interfacial layers and compositional uniformity. researchgate.netmdpi.com

| Element | Core Level | Typical Binding Energy Range (eV) | Information Obtained |

| Hafnium (Hf) | 4f | 16 - 20 | Oxidation state (e.g., Hf⁴⁺ in HfO₂), presence of Hf-N or Hf-Si bonds. |

| Oxygen (O) | 1s | 530 - 533 | Presence of metal-oxide bonds (e.g., Hf-O), hydroxyl groups, or adsorbed water. |

| Nitrogen (N) | 1s | 396 - 402 | Presence of metal-nitride bonds (e.g., Hf-N) or organic residues. |

| Carbon (C) | 1s | 284 - 289 | Presence of adventitious carbon, carbidic species, or organic ligand fragments. |

| Silicon (Si) | 2p | 99 - 104 | Oxidation state (e.g., Si⁰, Si⁴⁺ in SiO₂), presence of Si-O or Si-N bonds. |

| Table 2: Typical XPS core levels and their significance in the analysis of films deposited from TDEAH. |

Microscopic and Diffraction Techniques for Film Morphology and Structural Analysis

While spectroscopic techniques provide chemical information, microscopic and diffraction methods are essential for characterizing the physical structure and morphology of the deposited films. These techniques offer insights into film thickness, roughness, crystallinity, and grain structure.

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Imaging and Nucleation Site Characterization

Scanning Tunneling Microscopy (STM) is a powerful tool for visualizing surfaces at the atomic level, offering profound insights into the initial stages of film growth. While direct STM studies on Tetrakis(diethylamido)hafnium(IV) are not widely reported, research on the closely related precursor, Tetrakis(dimethylamido)hafnium (TDMAH), provides analogous insights into the nucleation process.

Studies using STM have shown that the nucleation of hafnium-based precursors is highly dependent on the substrate temperature and surface conditions. fau.deacs.org For instance, at lower temperatures (around 300 K), the nucleation of TDMAH on cobalt oxide nanoislands is primarily driven by hydroxyl-mediated hydrolysis, leading to the formation of Hf-O bonds. fau.de In contrast, at elevated temperatures (around 400 K), Lewis acid-base interactions with the substrate's cobalt and oxygen ions become the dominant mechanism, resulting in precursor decomposition and the creation of surface hydroxyl groups that then act as nucleation sites. fau.de

Furthermore, STM has been instrumental in identifying the specific locations where precursor molecules preferentially adsorb and react. acs.org On D₂O-presaturated surfaces, the hydroxyl groups located at the edges of nanoislands serve as critical adsorption sites for the TDMAH precursor. fau.de This targeted adsorption facilitates the formation of hafnium oxide. However, this process can also generate surface-adsorbed byproducts that may inhibit further precursor adsorption, a crucial detail for optimizing atomic layer deposition (ALD) cycles. fau.deacs.org The ability of STM to resolve these nanoscale features highlights the importance of substrate nanostructuring and reactivity in controlling the ALD process. acs.org

High Resolution Transmission Electron Microscopy (HRTEM) for Interface Structure and Film Microstructure

High-Resolution Transmission Electron Microscopy (HRTEM) is indispensable for examining the cross-sectional structure of deposited films, providing detailed information about the film's microstructure, interface quality, and crystallinity.

HRTEM analyses of hafnium oxide films grown from Tetrakis(diethylamido)hafnium(IV) and other precursors reveal critical details about the film's internal structure. For example, in the atomic layer deposition of hafnium silicate films, HRTEM, in conjunction with other techniques, has shown that the resulting films can be composed of two distinct layers, with the surface layer having a higher hafnium concentration than the layer adjacent to the substrate. researchgate.net This layered structure is attributed to the initial surface chemistry of the silicon substrate. researchgate.net

Cross-sectional TEM images of HfO₂ films deposited via low-pressure chemical vapor deposition (LPCVD) using Tetrakis(diethylamido)hafnium(IV) have demonstrated that the film's microstructure is highly dependent on the deposition temperature. researchgate.net At 350°C, the films exhibit a columnar and polycrystalline structure. researchgate.net In contrast, films deposited at 450°C, while still polycrystalline, show a smoother surface morphology. researchgate.net Furthermore, HRTEM can be used to visualize the lattice structure of the deposited material, confirming its crystalline nature. researchgate.net In some cases, HRTEM has revealed the presence of an interfacial layer, such as silicon dioxide, between the hafnium oxide film and the silicon substrate. rutgers.edu

Advanced scanning transmission electron microscopy (STEM) techniques, such as high-angle annular dark-field (HAADF) imaging, provide Z-contrast images that are highly sensitive to the atomic number of the elements present. escholarship.org This allows for the clear visualization of heavy atoms like hafnium, revealing details such as the clustering of hafnium atoms at interfaces, particularly after high-temperature annealing. escholarship.org

Glancing-Angle-Incident X-ray Diffraction (GIXRD) for Crystalline Phase Identification

Glancing-Angle-Incident X-ray Diffraction (GIXRD) is a key technique for determining the crystalline phases present in thin films. By varying the incident angle of the X-ray beam, it is possible to probe the crystal structure from the surface down to the interface with the substrate. researchgate.net

GIXRD studies on hafnium oxide films have shown that the crystallinity is strongly influenced by the deposition temperature. mdpi.com Films deposited at lower temperatures (e.g., 400°C) are often amorphous, as indicated by broad, featureless GIXRD patterns. researchgate.netmdpi.com In contrast, films deposited at higher temperatures (e.g., 500°C) are typically polycrystalline. researchgate.netmdpi.com

The GIXRD patterns of polycrystalline HfO₂ films can exhibit peaks corresponding to various crystalline phases, including monoclinic, tetragonal, and orthorhombic structures. researchgate.net The relative intensities of these peaks can change with the incident angle, revealing variations in the crystalline structure with depth. For instance, in some films, the monoclinic phase is dominant near the surface, while other phases may be more prevalent closer to the interface. researchgate.net Annealing of the deposited films can also induce crystallization, with GIXRD patterns showing the emergence of sharp diffraction peaks corresponding to specific crystal planes, such as the monoclinic phase of HfO₂. researchgate.net

Table 1: GIXRD Findings for Hafnium Oxide Films

| Deposition/Annealing Condition | Observed Crystalline Phase(s) | Key Findings |

|---|---|---|

| As-deposited at 400°C | Amorphous | Low deposition temperature is insufficient for crystallization. researchgate.netmdpi.com |

| As-deposited at 500°C | Polycrystalline (monoclinic, tetragonal, orthorhombic) | Higher temperature provides energy for crystal formation. researchgate.netmdpi.com |

Scanning Electron Microscopy (SEM) for Film Morphology and Cross-Sectional Analysis

Scanning Electron Microscopy (SEM) is a versatile technique used to examine the surface morphology and cross-sectional structure of deposited films, providing valuable information about film thickness, uniformity, and surface roughness.

SEM images of hafnium oxide films deposited from Tetrakis(diethylamido)hafnium(IV) and other precursors reveal a range of surface morphologies depending on the deposition conditions. researchgate.net Films can appear smooth and granular, with grain sizes that can be quantified from the images. mdpi.com High-magnification surface images can provide a more detailed view of the film's texture. researchgate.net

Cross-sectional SEM is particularly useful for measuring film thickness and assessing step coverage over patterned substrates. researchgate.net For HfO₂ films deposited by LPCVD using Tetrakis(diethylamido)hafnium(IV), cross-sectional SEM has shown that step coverage improves at higher deposition temperatures. researchgate.net At 350°C, the step coverage was found to be poor, while at 450°C, a significant improvement was observed. researchgate.net This is a critical parameter for the fabrication of integrated circuits, where uniform film thickness over complex topographies is essential.

Advanced Analytical Techniques for Growth Process Understanding

To gain a deeper understanding of the film growth process itself, a number of in situ and ex situ analytical techniques are employed. These methods provide real-time data on growth rates and elemental composition as a function of depth, which are crucial for fine-tuning the deposition process.

Medium Energy Ion Scattering (MEIS) for Elemental Depth Profiling

Medium Energy Ion Scattering (MEIS) is a high-resolution ion scattering technique that provides quantitative elemental depth profiles with sub-nanometer resolution. This makes it an ideal tool for characterizing the composition and interfacial structure of ultrathin films.

In the study of hafnium silicate films grown by ALD using Tetrakis(diethylamido)hafnium(IV), MEIS measurements revealed a non-uniform distribution of hafnium throughout the film. researchgate.net The data showed that the films consisted of two layers, with a higher concentration of hafnium in the surface layer compared to the layer in contact with the silicon substrate. researchgate.net This finding, corroborated by HRTEM, was attributed to the chemistry of the initial Si surface. researchgate.net

MEIS has also been used to investigate the stability of HfO₂ films upon annealing. rutgers.edu For as-deposited films, MEIS can confirm the stoichiometry and identify any interfacial layers. After annealing, MEIS can track any changes in the elemental distribution, such as the diffusion of silicon into the film or the reaction of the film with the substrate. In one study, MEIS showed that even after an 800°C vacuum anneal, the total amount of hafnium in the film remained constant, and there was no significant silicon diffusion into the film. rutgers.edu

Quartz Crystal Microbalance (QCM) for In Situ Real-Time Growth Rate Monitoring

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass measurement device that can be used for in situ, real-time monitoring of film growth during deposition processes like ALD. The QCM works by measuring the change in the resonant frequency of a quartz crystal as mass is added to its surface.

QCM is invaluable for optimizing ALD process parameters such as precursor pulse and purge times. It can be used to verify the self-limiting nature of the ALD reactions by ensuring that the mass gain saturates with increasing precursor pulse length. Any deviation from this ideal behavior, such as continuous growth during the precursor pulse, would indicate a CVD-like component to the growth, which can be detrimental to film conformity and thickness control. Furthermore, QCM can be used to study the initial nucleation and growth on different substrates, providing insights into surface chemistry and potential growth inhibition or enhancement effects.

Spectroscopic Ellipsometry for Film Thickness and Optical Properties

Spectroscopic Ellipsometry (SE) is a non-destructive and highly sensitive optical technique extensively used to determine the properties of thin films, including thickness, roughness, and optical constants (refractive index and extinction coefficient). In the context of films deposited using Tetrakis(diethylamido)hafnium(IV), SE provides crucial feedback for process control and quality assurance in atomic layer deposition (ALD) and chemical vapor deposition (CVD).

Research into the ALD of hafnium oxide (HfO₂) films from Tetrakis(diethylamido)hafnium(IV) and water vapor demonstrates the utility of SE in characterizing the deposition process. osti.gov Studies have determined the ALD growth rate to be approximately 1.4 Å per cycle. osti.gov This precise measurement of film thickness per deposition cycle is fundamental for achieving the exact film dimensions required for modern electronic devices.

The optical properties of the deposited HfO₂ films are also a key focus of SE analysis. While values can vary with deposition conditions, studies on related hafnium amide precursors provide insight into typical findings. For instance, HfO₂ films deposited using a similar precursor, tetrakis(dimethylamino)hafnium (TDMAH), at 135°C were found to have a refractive index (n) of 1.91. icm.edu.pl In other studies using tetrakis(ethylmethylamino)hafnium (TEMAH), the refractive index of the resulting films varied between 2.08 and 2.10, with the highest refractive index observed at a deposition temperature of 320°C. harvard.eduresearchgate.net These measurements are vital for applications in optical coatings and as high-κ dielectrics in semiconductors. The composition, purity, and other properties of the films and their interfaces are also determined using spectroscopic ellipsometry. osti.gov

Table 1: Spectroscopic Ellipsometry Findings for Hafnium-Based Films

| Precursor | Deposition Method | Growth Rate (per cycle) | Refractive Index (n) | Deposition Temperature (°C) |

|---|---|---|---|---|

| Tetrakis(diethylamido)hafnium(IV) | ALD | ~1.4 Å | - | 250-350 |

| Tetrakis(dimethylamino)hafnium | ALD | - | 1.91 | 135 |

| Tetrakis(ethylmethylamino)hafnium | ALD | 0.09 nm | 2.08 - 2.10 | 200-250 |

Thermogravimetric Analysis (TGA) for Precursor Volatility and Decomposition Characteristics

Thermogravimetric Analysis (TGA) is an essential thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For chemical precursors like Tetrakis(diethylamido)hafnium(IV), TGA is indispensable for determining two key characteristics: volatility and thermal stability. These properties dictate the precursor's suitability for CVD and ALD processes, as they influence its transport to the reaction chamber and its decomposition behavior.

Tetrakis(diethylamido)hafnium(IV) is a liquid at room temperature with a moderate vapor pressure, registered at 1 Torr at 80°C. researchgate.net TGA studies confirm that it has a relatively lower vapor pressure compared to some other hafnium precursors, which necessitates higher vaporization temperatures for efficient transport into the deposition chamber. balazs.com The volatility, as measured by TGA, provides the data needed to establish a stable and reproducible precursor delivery rate, which is critical for uniform film growth.

The thermal stability and decomposition pathway of the precursor are also elucidated by thermal analysis. While direct TGA decomposition data for Tetrakis(diethylamido)hafnium(IV) is specific to process conditions, related analyses provide valuable context. For example, Fourier-transform infrared spectroscopy (FT-IR) experiments on the related precursor TEMAHf showed that it undergoes rapid decomposition at temperatures between 275°C and 300°C. researchgate.net This decomposition temperature range defines the upper limit of the processing window for deposition; exceeding it can lead to uncontrolled gas-phase reactions and compromise film quality. Understanding these thermal characteristics is crucial for designing deposition processes that leverage clean, surface-controlled reactions rather than thermal decomposition. researchgate.net

Table 2: Thermal Properties of Tetrakis(diethylamido)hafnium(IV)

| Property | Value | Notes |

|---|---|---|

| Physical State | Liquid | At room temperature. |

| Vapor Pressure | 1 Torr @ 80 °C | Considered moderate; requires elevated temperatures for vaporization in ALD/CVD. |

| Boiling Point | 130 °C @ 0.01 mmHg | Indicates volatility under vacuum conditions. sigmaaldrich.com |

| Decomposition Range | ~275°C - 300°C | Based on related hafnium amide precursors; defines the thermal budget for deposition. researchgate.net |

Theoretical and Computational Investigations of Tetrakis Diethylamido Hafnium Iv Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard computational tool in materials science for its ability to provide highly accurate results with good reproducibility. mdpi.com It is particularly valuable for elucidating the reaction mechanisms of surface reactions and the chemical and physical properties of systems at the molecular level. mdpi.com

DFT calculations are used to determine the optimized geometry and electronic structure of the TDEAH molecule. These studies have shown that the TDEAH precursor is sterically bulkier than its counterparts, Tetrakis(dimethylamido)hafnium (TDMAH) and Tetrakis(ethylmethylamido)hafnium (TEMAH). mdpi.com This increased size is due to the larger diethylamido ligands compared to the dimethylamido or ethylmethylamido ligands. The steric hindrance affects how the molecule approaches and interacts with a substrate surface. mdpi.com The geometry around the central hafnium atom is typically tetrahedral, with four nitrogen atoms from the diethylamido ligands bonded to it.

The thermal stability and gas-phase decomposition of hafnium amide precursors are critical for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. Theoretical calculations for related precursors like TDMAH and TEMAH have investigated pathways such as β-hydride elimination and insertion reactions. ua.edu These studies concluded that such decomposition routes are generally not thermodynamically favorable at the low temperatures typical for ALD. ua.edu While specific decomposition energetics for TDEAH are not as widely reported, the principles are expected to be similar, with the primary gas-phase reactions being influenced by the strength of the Hf-N and ligand C-H and N-C bonds.

DFT simulations have been extensively used to model the adsorption and subsequent reactions of hafnium amide precursors on various substrates, particularly silicon. For TDEAH on a hydroxylated Si(100) surface, calculations show an initial physisorption step. mdpi.com The adsorption energy for this physically adsorbed state is -85.7 kJ/mol. mdpi.com This value is slightly smaller than those for TDMAH (-104.9 kJ/mol) and TEMAH (-107.5 kJ/mol), a difference attributed to the bulkier nature of TDEAH, which makes it more difficult for the molecule to approach the silicon surface. mdpi.com

Following physisorption, TDEAH undergoes a ligand exchange reaction with the surface hydroxyl (-OH) groups. mdpi.com This chemisorption process is key to the ALD growth mechanism. A similar reaction mechanism is proposed for the deposition of hafnium silicate (B1173343) films using TDEAH and a silicon-containing precursor like tris(2-methyl-2-butoxy)silanol. uwo.ca

Table 1: Calculated Adsorption and Reaction Energies for Hafnium Amide Precursors on Hydroxylated Si(100)

| Precursor | Initial Adsorption Energy (kJ/mol) | Ligand Exchange Activation Energy (kJ/mol) | Ligand Exchange Reaction Energy (kJ/mol) |

| TDEAH | -85.7 mdpi.com | 13.9 mdpi.com | -85.5 mdpi.com |

| TEMAH | -107.5 mdpi.com | 12.8 mdpi.com | -86.9 mdpi.com |

| TDMAH | -104.9 mdpi.com | 10.3 mdpi.com | -87.8 mdpi.com |

The interface between the deposited hafnium-containing film and the substrate is critical to the performance of electronic devices. DFT calculations predict the types of chemical bonds that form at this interface. For the related precursor TDMAH reacting on a hydrogen-terminated Si(100) surface, DFT studies predict that the interface can involve Hf-Si, Hf-N-Si, and/or HfNC-Si bonds. acs.org The formation of N-Si bonds is suggested to occur during bidentate chemisorption. acs.org It is expected that TDEAH would form similar interfacial bonds, primarily involving the reaction of its ligands with the silicon surface to form stable Hf-O-Si linkages (on an oxidized surface) or Hf-N-Si bonds. mdpi.comua.edu

High-Level Ab Initio Calculations

While DFT is a powerful tool, high-level ab initio methods, such as coupled cluster theory, are employed to achieve even greater accuracy for specific properties, albeit at a much higher computational cost. d-nb.info These methods are often used to benchmark DFT results. acs.org

Coupled cluster methods, particularly with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating molecular energies and properties like bond dissociation energies (BDEs). d-nb.info Accurate BDEs are essential for understanding precursor stability and reaction thermodynamics.

For the related TDMAH system, DFT calculations were benchmarked against coupled cluster calculations to ensure accuracy. acs.org These studies established a general trend for the strengths of various chemical bonds involved in the deposition process. The calculated BDEs at the CCSD(T)/CBS level for various bonds in related molecules generally follow the order: Hf−O > Hf−N > N−H, C−H, Si−N > Si−H, Si−C > N−C, Hf−H > Hf−Si. acs.org This hierarchy confirms that the Hf-N bond is the most likely to break during the initial precursor reaction, which is the fundamental step in the ALD process. While specific CCSD(T) calculations for TDEAH are not widely published, these findings for a closely related precursor provide a robust framework for understanding its reactivity.

Validation of DFT Models through Benchmark Studies

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules. However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Therefore, before DFT models can be reliably used to predict the behavior of TDEAH systems, they must be validated through rigorous benchmark studies.

This validation process typically involves comparing the results of DFT calculations with either experimental data or the outcomes of higher-level, more computationally intensive ab initio methods, such as coupled cluster (CC) theory. For hafnium amide precursors, researchers perform DFT calculations to predict key properties like molecular geometries (bond lengths and angles), vibrational frequencies, and reaction energies. These calculated values are then compared against known experimental measurements or CC-level computations to gauge the accuracy of the chosen DFT functional. acs.org

For instance, studies on similar hafnium amide precursors like Tetrakis(dimethylamido)hafnium (TDMAH) and Tetrakis(ethylmethylamido)hafnium (TEMAH) have established the necessity of this benchmarking to ensure that predicted reaction pathways, such as ligand exchange or precursor decomposition, are energetically sound. acs.orgacs.org A computational investigation into the chemisorption of various hafnium precursors, including TDEAH, relies on such validated DFT methods to provide credible activation energies for surface reactions. researchgate.net While specific, comprehensive benchmark studies focusing solely on TDEAH are not extensively detailed in the literature, the accepted methodology in the field dictates that any DFT study of its reactivity would be predicated on this type of validation to ensure the reliability of the theoretical predictions. acs.orgrsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of atoms and molecules, providing a virtual microscope to observe processes like precursor transport, surface reactions, and the initial stages of film formation.

Dynamic Behavior of Precursor Molecules and Surface Reactions

MD simulations, often complemented by DFT calculations for energetic parameters, reveal the intricate dance of TDEAH molecules as they approach and react with a substrate surface. For the deposition of hafnium oxide on a silicon wafer, the process begins with the chemisorption of the TDEAH precursor onto the hydroxylated Si(100) surface.

Computational studies have shown that TDEAH, which is bulkier than its counterparts TDMAH and TEMAH, initially adsorbs physically onto the surface. researchgate.net This physisorption is followed by a crucial ligand exchange reaction with a surface hydroxyl (-OH) group, leading to the formation of a strong Hf-O bond and the release of a diethylamine (B46881) molecule. This process chemically binds the hafnium species to the surface. DFT calculations have quantified the energetics of this process for TDEAH, as summarized in the table below.

| Parameter | Value (kJ/mol) | Description |

|---|---|---|

| Physisorption Energy | -85.7 | Energy released upon initial physical adsorption of the TDEAH molecule onto the surface. |

| Activation Energy (Ligand Exchange) | 28.4 | The energy barrier that must be overcome for the ligand exchange reaction to occur, leading to chemisorption. |

This table presents theoretical data on the interaction of Tetrakis(diethylamido)hafnium(IV) with a hydroxylated silicon surface, as determined by Density Functional Theory calculations. Source: researchgate.net

The activation energy for TDEAH is notably higher than that for TDMAH (7.1 kJ/mol) and TEMAH (12.8 kJ/mol), a difference attributed to the larger size of the diethylamido ligands. researchgate.net This finding aligns with experimental observations that require higher temperatures for TDEAH to achieve a fully saturating dose during Atomic Layer Deposition (ALD). researchgate.net MD simulations can further elucidate this by showing how the steric hindrance of the bulky ligands affects the orientation and approach of the precursor molecule to the active surface sites.

Atomistic Insights into Film Growth and Interface Evolution

Following the initial chemisorption of a single precursor molecule, MD simulations can be extended to model the subsequent stages of thin film growth over multiple ALD cycles. While classical MD alone cannot typically span the full timescale of an entire ALD process, hybrid or rule-based MD approaches are used to simulate the sequential steps. mdpi.com

These simulations provide an atom-by-atom view of the film's development. After the TDEAH pulse and subsequent purge, the simulation introduces the co-reactant, typically water (H₂O) or ozone (O₃), to the hafnium-terminated surface. cambridge.org This step removes the remaining diethylamido ligands and creates a hydroxylated hafnium oxide surface, ready for the next TDEAH pulse.

By simulating many such cycles, researchers can observe critical phenomena:

Film Morphology: The simulations track the positions of Hf and O atoms, revealing whether the growing film is amorphous, as is common for ALD at lower temperatures, or if it begins to crystallize into specific phases (e.g., monoclinic). cambridge.org

Interface Formation: Of particular importance is the evolution of the interface between the growing HfO₂ film and the silicon substrate. Simulations can model the potential diffusion of oxygen to the silicon surface, leading to the formation of an undesirable silicon oxide (SiO₂) interfacial layer, which can impact the device's electrical performance. cambridge.org

Conformality: For applications in advanced three-dimensional electronics, MD and related models can simulate how effectively the precursor coats complex topographies, predicting the conformality of the resulting film inside high-aspect-ratio structures. rsc.org

| Simulation Parameter/Input | Typical Value/Condition | Key Output/Insight |

|---|---|---|

| Precursor Molecule | Tetrakis(diethylamido)hafnium(IV) | Sticking coefficient, surface mobility |

| Co-reactant | H₂O or O₃ | Reaction completeness, byproduct formation |

| Substrate | Hydroxylated Si(100) | Interfacial layer thickness and composition |

| Temperature | 200–350 °C | Film density, degree of crystallinity |

| Number of Cycles | 10–100 cycles | Growth rate (Å/cycle), surface roughness |

This table illustrates the typical inputs and the valuable predictive outputs that can be obtained from molecular dynamics simulations of the atomic layer deposition process for hafnium oxide.

Through these advanced computational techniques, a detailed, atomistic understanding of the entire deposition process is achieved, from the behavior of a single precursor molecule to the collective properties of the resulting thin film.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Tetrakis(diethylamido)hafnium(IV) in laboratory settings?

- Methodological Answer :

- Use inert atmosphere gloveboxes to prevent moisture/oxygen exposure, as the precursor reacts violently with water .

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to irritation risks .

- Store in sealed stainless-steel cylinders at 2–8°C to minimize decomposition .

- In case of spills, neutralize with dry sand or vermiculite; avoid water-based cleanup .

Q. Why are alkylamide hafnium precursors like Tetrakis(diethylamido)hafnium(IV) preferred for atomic layer deposition (ALD)?

- Methodological Answer :

- Volatility and Thermal Stability : The diethylamide ligand balances volatility (bp ~78°C at 0.01 mmHg) and thermal stability, enabling controlled vapor-phase delivery without premature decomposition .

- Self-Limiting Surface Reactions : The precursor chemisorbs on substrates (e.g., Si, ITO) with saturation behavior, ensuring precise monolayer growth in ALD .

- Low Impurity Incorporation : Reactive ligands (e.g., –NEt₂) minimize carbon residues in HfO₂ films compared to halide precursors .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in deposition rates of HfO₂ films grown via ALD using Tetrakis(diethylamido)hafnium(IV)?

- Methodological Answer :

- Parameter Optimization :

- In Situ Monitoring : Use quartz crystal microbalance (QCM) or spectroscopic ellipsometry to track growth per cycle and adjust pulse/purge times .

Q. What methodologies enable precise control of Hf₁₋ₓSiₓO₂ film stoichiometry using Tetrakis(diethylamido)hafnium(IV) and silicon precursors?

- Methodological Answer :

- Precursor Mixing Ratios : Adjust the molar ratio of Hf(NEt₂)₄ to Si(NMe₂)₄ in solution. A 1:1 ratio yields HfSiO₄ (x = 0.5), validated by XPS .

- Deposition Temperature : Higher temps (500–600°C) enhance ligand decomposition, improving Si incorporation but risking interfacial SiO₂ layer formation .

- Post-Deposition Annealing : RTA (Rapid Thermal Annealing) at 800°C in N₂ reduces oxygen vacancies and stabilizes the silicate phase .

Q. How can zirconium contamination (~2000 ppm) in Tetrakis(diethylamido)hafnium(IV) precursors be mitigated for high-purity HfO₂ films?

- Methodological Answer :

- Precursor Distillation : Fractional distillation under reduced pressure (0.01 mmHg) separates Hf and Zr amides based on boiling point differences .

- ALD Cycle Purging : Extend purge times (>10 sec) after precursor pulses to remove Zr-containing byproducts .

- Analytical Validation : Use SIMS or ICP-MS to quantify Zr levels in films and correlate with electrical leakage currents .

Q. What mechanisms underlie the resistive switching behavior of HfO₂ films synthesized from Tetrakis(diethylamido)hafnium(IV)?

- Methodological Answer :

- Filamentary Model : Apply forming voltages (~3 V) to create conductive filaments via oxygen vacancy alignment. Reset occurs by Joule heating-induced filament rupture .

- Characterization Techniques :

- I-V Spectroscopy : Bipolar switching with ON/OFF ratios >10⁴ confirms filament formation .

- TEM-EELS : Map oxygen vacancy distribution at nanoscale to correlate with switching uniformity .

Data Contradiction Analysis

Q. Why do some studies report higher carbon content in HfO₂ films deposited with Tetrakis(diethylamido)hafnium(IV) compared to TEMAH-based processes?

- Resolution Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.